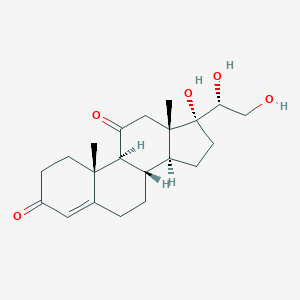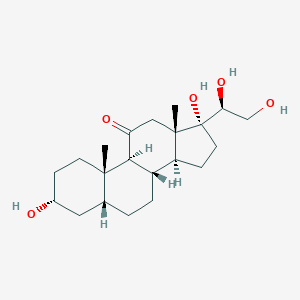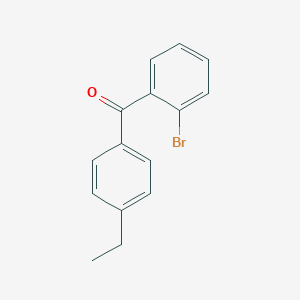
2-Bromo-4'-ethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4'-ethylbenzophenone is a brominated aromatic ketone compound. While the provided papers do not directly discuss 2-Bromo-4'-ethylbenzophenone, they do provide insights into the behavior of brominated aromatic compounds, which can be extrapolated to understand the properties and reactions of 2-Bromo-4'-ethylbenzophenone.
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve various methods, including halogenation reactions where a bromine atom is introduced into an aromatic ring. For instance, the synthesis of Schiff base monomers derived from 4-bromobenzaldehyde involves condensation reactions with aromatic aminophenols . Similarly, 2-Bromo-4'-ethylbenzophenone could be synthesized through halogenation of 4'-ethylbenzophenone.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be characterized using spectroscopic techniques, as demonstrated in the study of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol . These techniques can provide information on the electronic and spatial configuration of the molecule, which is crucial for understanding its reactivity and properties.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including oxidative degradation and radical formation. For example, the high-temperature oxidation of 2-bromophenol leads to the formation of dibenzo-p-dioxin and other brominated products . The photoinduced homolysis of 2-bromobenzophenones can result in Pschorr cyclization to yield fluorenones . These studies suggest that 2-Bromo-4'-ethylbenzophenone may also undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by the presence of bromine atoms. For example, the presence of bromine can affect the thermal stability, as seen in the thermal analysis of poly(iminophenol)s derived from 4-bromobenzaldehyde . The electron-withdrawing effect of bromine can also impact the optical and electrochemical properties of these compounds . These insights can be applied to predict the properties of 2-Bromo-4'-ethylbenzophenone.
Relevant Case Studies
Case studies involving brominated aromatic compounds often focus on their environmental impact and potential applications. For instance, the formation of brominated dioxins from the pyrolysis of 2-bromophenol has been studied due to concerns about their toxicity and persistence in the environment . Additionally, bromophenols isolated from marine algae have been investigated for their antioxidant activities, suggesting potential applications in food and pharmaceutical industries .
Aplicaciones Científicas De Investigación
Bromination Processes
A study by Mukhopadhyay, Ananthakrishnan, and Chandalia (1999) developed an alternative manufacturing process-scheme for the synthesis of bromophenol derivatives, including 2-bromo-4'-ethylbenzophenone, through oxidative bromination. This process involved the oxidative bromination of substrates protected in the para position in a two-phase system, followed by deprotection involving decarboxylation. This method achieved high yields and selectivity under specific conditions (Mukhopadhyay et al., 1999).
Antioxidant Properties in Marine Algae
Li et al. (2012) isolated nitrogen-containing bromophenols, including derivatives similar to 2-bromo-4'-ethylbenzophenone, from the marine red alga Rhodomela confervoides. These compounds exhibited potent scavenging activity against DPPH radicals and moderate activity against ABTS radicals, suggesting potential application as natural antioxidants in food or pharmaceutical fields (Li et al., 2012).
Functional Polymers Synthesis
In the context of synthesizing functional polymers, Sumida and Vogl (1981) conducted a study on the preparation of Ethyl 4-vinyl-α-cyano-β-phenylcinnamate from 4-ethylbenzoic acid, a process involving bromination steps related to 2-bromo-4'-ethylbenzophenone. This study highlighted the critical steps in the synthesis, including the Knoevenagel condensation of 4-ethylbenzophenone with ethyl cyanoacetate (Sumida & Vogl, 1981).
Mechanisms in High-Temperature Oxidation
Evans and Dellinger (2005) studied the oxidative thermal degradation of 2-bromophenol, a compound closely related to 2-bromo-4'-ethylbenzophenone. They observed the formation of various products, including dibenzo-p-dioxin, under high-temperature conditions. This research provides insight into the mechanisms of dioxin formation from brominated compounds and their potential environmental impact (Evans & Dellinger, 2005).
Safety And Hazards
2-Bromo-4’-ethylbenzophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation and serious eye damage or eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ . Personal protective equipment and face protection should be worn when handling this chemical . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .
Propiedades
IUPAC Name |
(2-bromophenyl)-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETFDBLPQUNDGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641760 |
Source


|
| Record name | (2-Bromophenyl)(4-ethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4'-ethylbenzophenone | |
CAS RN |
137327-29-8 |
Source


|
| Record name | (2-Bromophenyl)(4-ethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B145550.png)
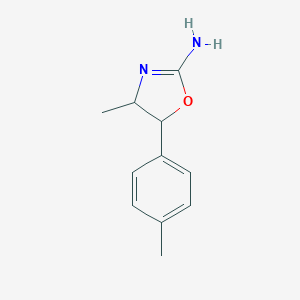
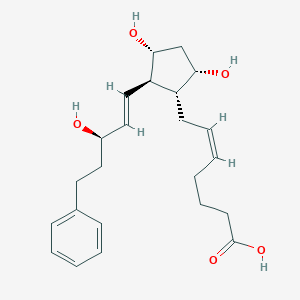
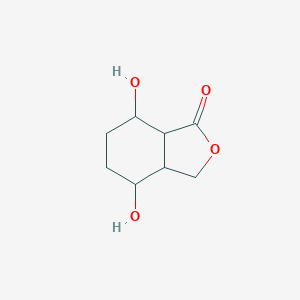
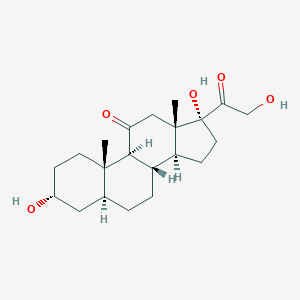
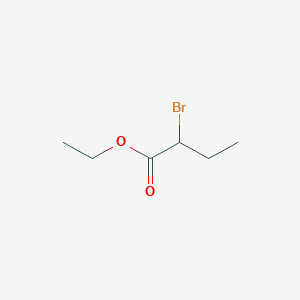
![ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145566.png)
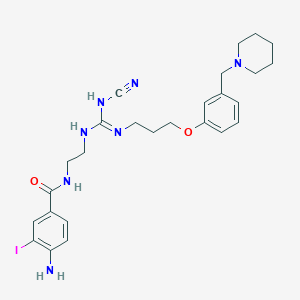
![ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate](/img/structure/B145573.png)
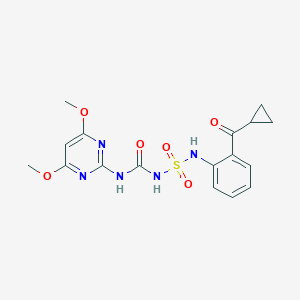
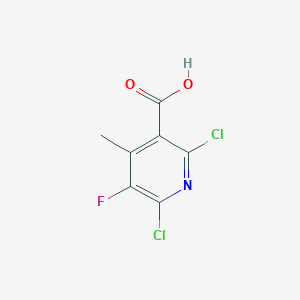
![Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester](/img/structure/B145578.png)
